3-bromo-5-(1H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
3-bromo-5-(1H-1,2,4-triazol-3-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(1H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine and 1H-1,2,4-triazole.
Reaction Conditions: The reaction is often carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction may be conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-5-(1H-1,2,4-triazol-3-yl)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered oxidation states.
Coordination Chemistry: The triazole ring can act as a ligand, coordinating with metal ions to form coordination complexes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation and Reduction Products: These reactions yield compounds with different functional groups and oxidation states.
Scientific Research Applications
Chemistry:
Ligand Design: The triazole ring in 3-bromo-5-(1H-1,2,4-triazol-3-yl)pyridine makes it a valuable ligand in coordination chemistry, forming complexes with transition metals for catalysis and materials science applications.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, targeting bacterial and fungal pathogens.
Anticancer Research: Some studies have explored its use in developing anticancer drugs due to its ability to interact with biological targets.
Industry:
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-bromo-5-(1H-1,2,4-triazol-3-yl)pyridine depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Coordination Chemistry: As a ligand, it coordinates with metal ions, influencing the properties and reactivity of the resulting complexes.
Comparison with Similar Compounds
3-bromo-1H-1,2,4-triazole: Shares the triazole ring but lacks the pyridine moiety.
5-(1H-1,2,4-triazol-3-yl)pyridine: Similar structure but without the bromine substitution.
Uniqueness:
Structural Features: The combination of a bromine-substituted pyridine ring and a triazole ring in 3-bromo-5-(1H-1,2,4-triazol-3-yl)pyridine provides unique reactivity and coordination properties.
Versatility: Its ability to participate in various chemical reactions and form coordination complexes makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
2648962-77-8 |
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Molecular Formula |
C7H5BrN4 |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
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